molecular formula C12H13NO3 B13813161 (1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one CAS No. 524950-94-5

(1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one

Cat. No.: B13813161
CAS No.: 524950-94-5
M. Wt: 219.24 g/mol
InChI Key: LHMJWBVMTMUYPX-HBNTYKKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one (CAS 524950-94-5) is a stereochemically defined pyrroloisoquinolinone derivative of significant interest in medicinal chemistry research. Compounds featuring the pyrrolo[2,1-a]isoquinolinone scaffold are recognized as promising structural motifs in drug discovery . This core framework is found in families of bioactive compounds with considerable therapeutic potential, particularly as topoisomerase I inhibitors, which have been investigated as chemotherapeutic agents . Furthermore, structurally related pyrrolo[1,2-a]quinoline-1(2H)-one analogues have been recently explored and identified as novel inhibitors of tubulin polymerization, demonstrating an ability to bind to the colchicine site of tubulin, suppress microtubule dynamics, and induce mitotic arrest in cancer cell lines . The specific stereochemistry of this compound, defined as (1R,2R,10bS), makes it a valuable chemical tool for researchers studying structure-activity relationships (SAR) in the development of new anticancer agents and for probing complex biological mechanisms involving nucleic acid enzymes and cytoskeletal targets. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

CAS No.

524950-94-5

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(1R,2R,10bS)-1,2-dihydroxy-2,5,6,10b-tetrahydro-1H-pyrrolo[2,1-a]isoquinolin-3-one

InChI

InChI=1S/C12H13NO3/c14-10-9-8-4-2-1-3-7(8)5-6-13(9)12(16)11(10)15/h1-4,9-11,14-15H,5-6H2/t9-,10+,11+/m0/s1

InChI Key

LHMJWBVMTMUYPX-HBNTYKKESA-N

Isomeric SMILES

C1CN2[C@H]([C@H]([C@H](C2=O)O)O)C3=CC=CC=C31

Canonical SMILES

C1CN2C(C(C(C2=O)O)O)C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Route Description

This method, reported in recent synthetic studies, involves a three-step sequence:

Key Features

  • The reaction proceeds diastereoselectively, producing a single diastereomer.
  • The method allows modular assembly and facile modification of the pyrroloisoquinoline core.
  • The approach has been validated by comprehensive characterization using ^1H and ^13C NMR, IR spectroscopy, and high-resolution mass spectrometry.

Reaction Scheme Summary

Step Reaction Type Conditions Intermediate/Product
1 Ni(ClO4)2-catalyzed ring opening Donor–acceptor cyclopropanes + anilines γ-Aminoesters
2 Lactamization Reflux in toluene, acetic acid 2-Oxopyrrolidine-3-carboxylates
3 Alkaline hydrolysis and decarboxylation Reflux in toluene (one-pot) 1,5-Diarylpyrrolidin-2-ones
4 Intramolecular Friedel–Crafts cyclization Polyphosphoric acid (PPA) 5-Aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones

This method is adaptable for synthesizing analogs with different substituents, facilitating exploration of structure-activity relationships for biological applications.

Preparation Method 2: Thermal Rearrangement of 5-Methyleneisoxazolidines from 1,3-Dipolar Cycloaddition

Synthetic Route Description

An alternative approach involves the following steps:

  • 1,3-Dipolar Cycloaddition
    3,4-Dihydroisoquinoline N-oxides react with electron-deficient allenes to form 5-methyleneisoxazolidines.

  • Thermal Rearrangement
    Heating these isoxazolidines at 130–150 °C in toluene induces rearrangement to dihydropyrrolo[2,1-a]isoquinoline derivatives.

  • Product Formation
    Two isomeric fused-ring pyrroles are formed via competitive rearrangement pathways:

    • Minor pathway: 1,3-hydrogen shift to 4-isoxazolines followed by acylaziridine intermediates.
    • Major pathway: Formation of pyrrolidin-3-ones followed by novel rearrangement involving bond scission and cyclocondensation.

Key Features

  • This method yields dihydropyrrolo[2,1-a]isoquinolines with varying substituents.
  • The reaction conditions and substrate scope have been extensively studied, showing regioselectivity and stereochemical control.
  • The rearrangement products are isolated by preparative thin-layer chromatography and characterized by ^1H NMR and IR spectroscopy.

Reaction Scheme Summary

Step Reaction Type Conditions Intermediate/Product
1 1,3-Dipolar cycloaddition 3,4-Dihydroisoquinoline N-oxides + allenes 5-Methyleneisoxazolidines
2 Thermal rearrangement Heating at 130–150 °C in toluene Dihydropyrrolo[2,1-a]isoquinoline derivatives

This method offers a novel synthetic pathway to the fused pyrroloisoquinoline framework and can be tuned by varying the substituents on the starting materials.

Comparative Analysis of Preparation Methods

Feature Donor–Acceptor Cyclopropane Method 1,3-Dipolar Cycloaddition & Thermal Rearrangement
Starting Materials Donor–acceptor cyclopropanes, anilines 3,4-Dihydroisoquinoline N-oxides, allenes
Key Reaction Types Ring opening, lactamization, Friedel–Crafts cyclization 1,3-Dipolar cycloaddition, thermal rearrangement
Stereochemical Control High diastereoselectivity Moderate, dependent on isomer formation
Reaction Conditions Catalytic ring opening, reflux, PPA cyclization Heating at 130–150 °C in toluene
Product Complexity Tricyclic tetrahydropyrroloquinolinones Dihydropyrroloisoquinoline isomers
Scalability Practical and modular Requires controlled heating, moderate scalability
Characterization Techniques NMR, IR, HRMS NMR, IR, preparative TLC
Application Potential Bioactive molecules, mitostatics Pharmacologically active fused heterocycles

Summary Table of Key Experimental Data

Compound/Intermediate Yield (%) Reaction Time Temperature (°C) Notes
γ-Aminoesters (from cyclopropane ring opening) High (not specified) Several hours Room temperature to reflux Ni(ClO4)2 catalysis
2-Oxopyrrolidine-3-carboxylates (lactamization) High (not specified) Reflux ~110-120 (toluene reflux) Acid catalyzed lactamization
1,5-Diarylpyrrolidin-2-ones (hydrolysis/decarboxylation) Moderate to high Reflux ~110-120 One-pot alkaline hydrolysis and decarboxylation
Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones (cyclization) Moderate Variable PPA, elevated temperature Intramolecular Friedel–Crafts type cyclization
5-Methyleneisoxazolidines (1,3-dipolar cycloaddition) High Hours Room temperature Formation of endo- and exo-isomers
Dihydropyrrolo[2,1-a]isoquinoline derivatives (thermal rearrangement) 29-40 (major/minor products) Hours 130–150 Thermal rearrangement yields two isomers

Comparison with Similar Compounds

Key Structural and Stereochemical Differences

The compound is compared to analogues based on substituent positioning, stereochemistry, and molecular properties.

Compound Name Molecular Formula Substituents Stereochemistry Molecular Weight (g/mol) Melting Point (°C) Optical Activity [α]D (c, solvent)
(1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[...]-3(2H)-one C₁₂H₁₃NO₃ 1,2-dihydroxy (1R,2R,10bS) 219.24 Not reported Not reported
(10bR)-8,9-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[...]-3(2H)-one (Oleracein E) C₁₂H₁₃NO₃ 8,9-dihydroxy (10bR) 219.24 Not reported Not reported
ent-121: (1S,2S,10aS)-1,2-dihydroxy-2,3,10,10a-tetrahydropyrrolo[...]-5(1H)-one C₁₂H₁₃NO₃ 1,2-dihydroxy (1S,2S,10aS) 219.24 220–222 (dec.) +374.30 (c=0.5, MeOH)
(−)-Crispine A analogue C₁₆H₁₉NO₅ 1,2-dihydroxyethyl (1R,10bR) 305.33 Not reported Not reported

Analysis of Differences

Substituent Positioning: The target compound and ent-121 share 1,2-dihydroxy groups but differ in stereochemistry and ring saturation .

Stereochemistry :

  • The (1R,2R,10bS) configuration distinguishes the target compound from its enantiomer (1S,2S,10aS) in ent-121, leading to divergent optical activities and crystal packing .
  • The (−)-crispine A analogue () has a (1R,10bR) configuration and an additional dihydroxyethyl chain, enhancing molecular complexity .

Physicochemical Properties :

  • ent-121 exhibits a high melting point (220–222°C) and strong optical rotation (+374.30°), suggesting robust crystalline stability and chiral purity .
  • Substituent positioning (e.g., 1,2- vs. 8,9-dihydroxy) impacts solubility; polar groups at positions 1 and 2 may enhance aqueous solubility compared to Oleracein E .

Synthetic and Analytical Data :

  • The target compound’s stereochemistry is confirmed via X-ray diffraction, while analogues like ent-121 rely on NMR and mass spectrometry (MS) for structural validation .
  • HRMS data (e.g., ) and NMR spectra () are critical for distinguishing regioisomers and stereoisomers in this class .

Implications of Structural Variations

  • Biological Activity : The (−)-crispine A framework is associated with alkaloid bioactivity, suggesting that the target compound and its analogues may exhibit similar pharmacological profiles, modulated by substituent positioning .
  • Chemical Reactivity : The 1,2-dihydroxy groups in the target compound may facilitate chelation or oxidation reactions, unlike the 8,9-dihydroxy groups in Oleracein E .
  • Regulatory Considerations : Distinct CAS numbers for stereoisomers (e.g., 524950-94-5 for the target compound vs. 524950-87-6 for its (1S,2S,10bS) isomer) underscore the importance of precise stereochemical identification in regulatory contexts .

Biological Activity

The compound (1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one is a member of the isoquinoline family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action and therapeutic potential.

Structure

The compound features a complex tetrahydropyrroloisoquinoline structure with two hydroxyl groups. Its stereochemistry is crucial for its biological activity.

  • Molecular Formula: C₁₃H₁₅N₃O₂
  • Molecular Weight: 233.28 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.

Antiviral Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant antiviral properties. For instance, studies on similar structures have shown inhibition of HIV-1 replication through interactions with viral integrase proteins. The mechanism involves chelation of Mg²⁺ ions, disrupting viral replication processes .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In a study focusing on rheumatoid arthritis models, isoquinoline derivatives were shown to inhibit hypoxia-inducible factor 1 (HIF-1) signaling pathways. This inhibition resulted in reduced inflammation and improved joint health in animal models .

Anticancer Properties

Isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, structural analogs have been reported to induce apoptosis in breast cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . The compound's ability to trigger cell cycle arrest suggests a promising avenue for cancer therapy.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects of isoquinoline derivatives against neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress markers are hypothesized mechanisms .

Case Study 1: Antiviral Activity Against HIV-1

In vitro studies demonstrated that specific isoquinoline derivatives exhibited IC₅₀ values ranging from 0.4 to 6.6 μM against HIV-1 integrase, showcasing their potential as antiviral agents .

Case Study 2: Anti-inflammatory Activity in Rheumatoid Arthritis

A series of isoquinoline derivatives were tested in an adjuvant-induced arthritis rat model. The most potent compound significantly reduced joint swelling and inflammatory markers compared to controls .

Table 1: Summary of Biological Activities

Activity TypeMechanismIC₅₀ (μM)Reference
AntiviralIntegrase inhibition0.4 - 6.6
Anti-inflammatoryHIF-1 signaling inhibition< 0.55
AnticancerInduction of apoptosisVariable (0.82 - 25)
NeuroprotectiveModulation of neurotransmittersNot specified

Q & A

Q. What methodologies align with evidence-based inquiry principles for translational research?

  • Methodology : Adopt iterative cycles of hypothesis testing, data collection, and refinement (). For example, iteratively optimizing synthetic routes () while cross-referencing bioactivity data against theoretical predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.